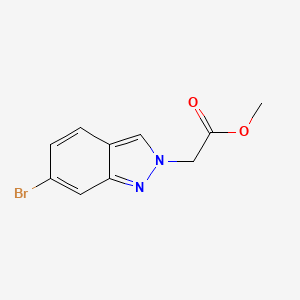![molecular formula C27H32N2O6S B6315159 Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH CAS No. 1451181-13-7](/img/structure/B6315159.png)
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is a synthetic compound used primarily in peptide synthesis. It is a pseudoproline derivative, which means it is designed to enhance the solubility and stability of peptides during synthesis. Pseudoprolines are valuable in solid-phase peptide synthesis (SPPS) as they help in the efficient coupling of amino acids, especially those that are non-natural or rare .
作用機序
Target of Action
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is a modified dipeptide
Mode of Action
This compound is a pseudoproline derivative, which are known to be standard building blocks for peptide synthesis . Pseudoprolines, such as this compound, have been shown to induce reversible cis amide bonds into peptide backbones . This suggests that this compound may interact with its targets by inducing structural changes, potentially influencing the conformation and function of the target proteins or enzymes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH involves the protection of amino acids with fluorenylmethyloxycarbonyl (Fmoc) groups. The pseudoproline moiety is introduced to enhance the solubility and stability of the peptide. The synthetic route typically involves:
Fmoc Protection: The amino acids are protected with Fmoc groups to prevent unwanted reactions.
Pseudoproline Formation: The pseudoproline moiety is introduced through a series of reactions involving oxazolidine formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids and pseudoproline derivatives are synthesized.
Purification: The compound is purified using techniques such as crystallization or chromatography to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine or other bases.
Coupling: Formation of peptide bonds with other amino acids.
Oxidation and Reduction: The methionine residue can undergo oxidation to form methionine sulfoxide or reduction to regenerate methionine.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides (e.g., DIC) or uronium salts (e.g., HATU) in the presence of bases like N-methylmorpholine (NMM).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products
Peptides: The primary products are peptides with enhanced solubility and stability.
Oxidized Methionine: Methionine sulfoxide as a result of oxidation reactions.
科学的研究の応用
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Aids in the development of peptide-based therapeutics.
Industry: Employed in the production of synthetic peptides for various industrial applications.
類似化合物との比較
Similar Compounds
Fmoc-L-Thr[PSI(Me,Me)Pro]-OH: Another pseudoproline derivative used in peptide synthesis.
Fmoc-Gly-Thr[PSI(Me,Me)Pro]-OH: A similar compound with glycine instead of methionine.
Uniqueness
Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is unique due to the presence of methionine, which can undergo oxidation and reduction reactions, adding versatility to its applications. The pseudoproline moiety enhances solubility and stability, making it a valuable tool in peptide synthesis .
特性
IUPAC Name |
(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6S/c1-16-23(25(31)32)29(27(2,3)35-16)24(30)22(13-14-36-4)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVLCGBCANQGFL-XARZLDAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)


![[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B6315112.png)


![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)
![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)
![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)



